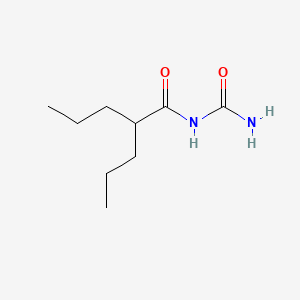

N-(2-propylpentanoyl)urea

Description

N-(2-Propylpentanoyl)urea is a urea-based analogue of valproic acid, a widely used antiepileptic drug. It was first synthesized in 1992 via the reaction of valproyl chloride (derived from valproic acid) with urea in the presence of potassium carbonate . The compound was designed to improve upon the limitations of valproic acid, such as its narrow therapeutic window, variable efficacy in patients, and adverse effects like hepatotoxicity and teratogenicity . Structurally, N-(2-propylpentanoyl)urea retains the branched 2-propylpentanoyl moiety of valproic acid but replaces the carboxylic acid group with a urea functionality.

Properties

CAS No. |

6098-20-0 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-carbamoyl-2-propylpentanamide |

InChI |

InChI=1S/C9H18N2O2/c1-3-5-7(6-4-2)8(12)11-9(10)13/h7H,3-6H2,1-2H3,(H3,10,11,12,13) |

InChI Key |

PZMMWWLCCGJACT-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC(=O)N |

Canonical SMILES |

CCCC(CCC)C(=O)NC(=O)N |

Other CAS No. |

6098-20-0 |

Synonyms |

N-(2-propylpentanoyl)urea valproyl urea VPU compound |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Activity

N-(2-Propylpentanoyl)urea demonstrates superior anticonvulsant efficacy compared to valproic acid in animal models:

- Mechanistic Differences: Valproic acid primarily inhibits voltage-gated sodium channels and enhances GABA synthesis . N-(2-Propylpentanoyl)urea acts as a GABA receptor modulator, with its effects abolished by bicuculline (a GABAₐ receptor antagonist) .

Other Valproic Acid Analogues

1-(2-Propylpentanoyl)-2-Pyrrolidinone

- Structure: Incorporates a pyrrolidinone ring instead of urea.

- Activity: Functions as a prodrug, releasing valproic acid and GABA upon hydrolysis. However, its anticonvulsant potency is lower than N-(2-propylpentanoyl)urea in acute seizure models .

N-(2-Propylpentanoyl) Thiourea

- Synthesis : Derived from valproyl isothiocyanate and ammonia .

- Activity : Less studied, but preliminary data suggest weaker anticonvulsant effects compared to the urea analogue .

Non-Valproate Anticonvulsants

- Carbamazepine : Targets sodium channels but lacks GABAergic activity.

- Phenytoin : Similar sodium channel inhibition but higher neurotoxicity.

Research Findings and Clinical Implications

- Animal Models: N-(2-Propylpentanoyl)urea reduces spontaneous recurrent seizures in rats with temporal lobe epilepsy, correlating with normalized hippocampal GABA levels .

- Oral Bioavailability : Demonstrates activity via the oral route, though with reduced potency (ED₅₀ = 342 mg/kg vs. 66 mg/kg ip) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.